molecular formula C10H10N2 B2805216 1-Isoquinolinamine, 3-methyl- CAS No. 155999-48-7

1-Isoquinolinamine, 3-methyl-

Cat. No.: B2805216
CAS No.: 155999-48-7
M. Wt: 158.204
InChI Key: SXNUAJKLSKTYGC-UHFFFAOYSA-N
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Description

1-Isoquinolinamine, 3-methyl- is a chemical compound with the molecular formula C10H10N2. It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

The primary targets of 1-Isoquinolinamine, 3-methyl- are dysregulated protein kinases in cancer cells . These protein kinases play a crucial role in controlling cell growth and proliferation. When these kinases are dysregulated, it can lead to uncontrolled cell growth and the development of cancer .

Mode of Action

1-Isoquinolinamine, 3-methyl- interacts with its targets by inhibiting the activity of dysregulated protein kinases . This inhibition results in a decrease in the metabolic activity of cancer cells, leading to their death .

Biochemical Pathways

The compound affects the PI3K/AKT, MAPK, and JAK/STAT signaling pathways . These pathways are involved in cell growth, proliferation, and survival. By influencing these pathways, 1-Isoquinolinamine, 3-methyl- can disrupt the growth and proliferation of cancer cells .

Pharmacokinetics

The solubility of similar compounds in various solvents has been studied , which can provide insights into the compound’s bioavailability. High solubility often correlates with good absorption and distribution within the body.

Result of Action

The result of the action of 1-Isoquinolinamine, 3-methyl- is a decrease in the metabolic activity of cancer cells, leading to their death . Specifically, the compound has been found to be effective against B- and T-acute lymphoblastic leukemia (ALL) cells .

Action Environment

The action, efficacy, and stability of 1-Isoquinolinamine, 3-methyl- can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isoquinolinamine, 3-methyl- can be synthesized through several methods. One common method involves the cyclization of 2-aminobenzylamine with acetic anhydride, followed by methylation using methyl iodide. Another approach is the reduction of 3-methyl-1-nitroisoquinoline using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of 1-Isoquinolinamine, 3-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Isoquinolinamine, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

1-Isoquinolinamine, 3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Isoquinolinamine, 3-methyl- is unique due to the presence of both the amino group and the methyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-methylisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNUAJKLSKTYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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